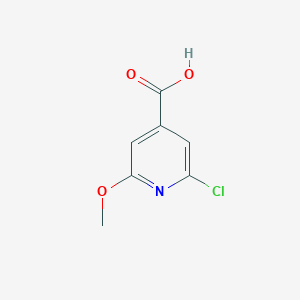

2-Chloro-6-methoxyisonicotinic acid

Description

Significance as a Versatile Synthetic Intermediate

The importance of 2-Chloro-6-methoxyisonicotinic acid in organic synthesis lies in its function as a versatile chemical building block. sigmaaldrich.comresearchgate.net Organic building blocks are fundamental molecules used for the bottom-up construction of complex molecular architectures. sigmaaldrich.com The strategic placement of its functional groups—the chloro atom at the 2-position, the methoxy (B1213986) group at the 6-position, and the carboxylic acid at the 4-position of the pyridine (B92270) ring—makes it a valuable substrate for a variety of chemical transformations.

The chloro and methoxy groups can influence the electronic properties of the pyridine ring, while the carboxylic acid provides a key handle for reactions such as esterification and amidation. researchgate.net The chlorine atom, in particular, can be a site for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This versatility enables chemists to use this compound to create a wide range of derivatives, which are subsequently used to build larger, more complex target compounds. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₃ chemicalbook.com |

| Molecular Weight | 187.58 g/mol chemicalbook.com |

| Melting Point | 214 °C chemicalbook.comchemicalbook.com |

| Boiling Point | 209-213 °C chemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.430 g/cm³ chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 2.88 ± 0.10 chemicalbook.comchemicalbook.com |

| Appearance | White powder chemicalbook.comchemicalbook.com |

Overview of Research Trajectories

Research involving this compound and its derivatives primarily follows trajectories aimed at the synthesis of novel compounds for pharmaceutical and agrochemical applications. researchgate.net Its derivatives are recognized as important intermediates in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. researchgate.net

For instance, the related compound 2-chloronicotinic acid is a key intermediate for synthesizing the anti-AIDS drug nevirapine (B1678648) and is widely used in the development of medicines and pesticides. patsnap.com The synthetic utility of these chloro-substituted pyridine carboxylic acids highlights a research trend focused on creating bioactive molecules. researchgate.net Studies have explored various synthetic methods, such as the reaction of 2,6-dichloroisonicotinic acid with sodium methoxide (B1231860), to produce these valuable intermediates. echemi.com Furthermore, derivatives like 2-chloro-6-methoxyisonicotinoyl chloride, which can be formed from the parent acid, are also used as reactive intermediates in chemical synthesis. nih.gov The overarching goal of this research is to develop efficient and scalable synthetic routes to complex, high-value chemical entities. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQBTHQTVJMCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381948 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15855-06-8 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 2 Chloro 6 Methoxyisonicotinic Acid

Foundational Synthesis Approaches to the Core Structure

The synthesis of the 2-chloro-6-methoxyisonicotinic acid core structure is primarily achieved through the functionalization of precursor pyridine (B92270) carboxylic acids.

A common starting material for the synthesis of this compound is 2,6-dichloroisonicotinic acid. chemicalbook.comgoogle.com The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms is replaced by a methoxy (B1213986) group. This transformation is typically achieved by reacting 2,6-dichloroisonicotinic acid with a source of methoxide (B1231860) ions, such as sodium methoxide, in a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to favor the monosubstitution product.

For instance, the synthesis can be performed by treating 2,6-dichloroisonicotinic acid with sodium methoxide in methanol (B129727). The reaction selectively replaces one of the chloro groups due to the electronic properties of the pyridine ring and the reaction conditions.

Table 1: Synthesis of this compound from 2,6-Dichloroisonicotinic acid

| Starting Material | Reagent | Product |

|---|---|---|

| 2,6-Dichloroisonicotinic acid | Sodium methoxide (NaOMe) in Methanol (MeOH) | This compound |

Regioselective functionalization is critical in the synthesis of specifically substituted pyridines like this compound. nih.gov Starting from a disubstituted pyridine such as 2,6-dichloroisonicotinic acid, the challenge lies in selectively replacing one of the two identical chloro substituents. The regioselectivity of the reaction with a nucleophile like methoxide is influenced by several factors, including the nature of the solvent, the reaction temperature, and the presence of any catalysts.

In the case of 2,6-dichloroisonicotinic acid, the electron-withdrawing carboxylic acid group influences the reactivity of the two chlorine atoms. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This inherent difference in reactivity allows for a degree of regioselective synthesis under carefully controlled conditions. By using a stoichiometric amount of the nucleophile and maintaining a specific temperature, it is possible to favor the formation of the desired this compound over the 2-methoxy-6-chloroisonicotinic acid or the dimethoxy product.

Derivatization Strategies via Carboxylic Acid Moiety Modifications

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, leading to the formation of various important intermediates.

Esterification of the carboxylic acid group is a common strategy to produce intermediates for further reactions. masterorganicchemistry.comasianpubs.orgorganic-chemistry.orgmasterorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.commasterorganicchemistry.com For example, reacting this compound with methanol or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or hydrochloric acid yields the corresponding methyl or ethyl ester. masterorganicchemistry.commasterorganicchemistry.com These esters are often more soluble in organic solvents and can be more amenable to subsequent purification and reaction steps.

Table 2: Esterification of this compound

| Carboxylic Acid | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 2-chloro-6-methoxyisonicotinate |

| This compound | Ethanol | HCl | Ethyl 2-chloro-6-methoxyisonicotinate |

The conversion of the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.orgcommonorganicchemistry.comlibretexts.org Acyl chlorides are valuable intermediates for the synthesis of amides, esters, and other carbonyl derivatives. chemguide.co.uklibretexts.org Reagents commonly used for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.comlibretexts.org

The reaction of this compound with thionyl chloride, often in an inert solvent like dichloromethane (B109758) or neat, produces 2-chloro-6-methoxypyridine-4-carbonyl chloride. libretexts.orgepa.gov The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uklibretexts.org

Table 3: Conversion of this compound to its Acyl Chloride

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 2-chloro-6-methoxypyridine-4-carbonyl chloride |

The carboxylic acid functionality can be converted into an isocyanate through the Curtius rearrangement, which proceeds via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgnih.govwikipedia.org This rearrangement is a powerful tool for the synthesis of amines and their derivatives. nih.govnih.gov The process typically begins with the conversion of the carboxylic acid to its corresponding acyl chloride, as described previously. The acyl chloride is then reacted with an azide salt, such as sodium azide, to form the acyl azide. nih.gov

Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. organic-chemistry.orgwikipedia.org This isocyanate can then be trapped with various nucleophiles. For example, reaction with an alcohol will yield a carbamate, while reaction with an amine will produce a urea (B33335) derivative. nih.govwikipedia.org This sequence provides a versatile route to a variety of nitrogen-containing compounds starting from this compound.

Table 4: Formation of Acyl Azide and Isocyanate from this compound

| Starting Material | Reagent Sequence | Intermediate | Product |

|---|

Reduction of the Carboxylic Acid Group to Alcohol

The transformation of the carboxylic acid moiety in this compound to a primary alcohol, yielding (2-chloro-6-methoxypyridin-4-yl)methanol (B60912), is a critical reduction step for accessing different classes of derivatives. While traditional methods for this conversion often rely on strong, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or diborane, modern catalysis offers milder and more selective alternatives. nih.gov

A notable advancement in this area is the use of manganese(I)-catalyzed hydrosilylation. This method presents a more sustainable and functional-group-tolerant approach. The reaction typically employs a manganese-based catalyst, such as Mn(CO)₅Br, in the presence of a silane (B1218182) reducing agent, like phenylsilane. This system has proven effective for the reduction of a wide array of carboxylic acids, including aromatic and heteroaromatic variants. nih.gov A key advantage is its compatibility with halogen substituents; for instance, chloro-substituted benzoic acids can be reduced to their corresponding alcohols without undergoing dehalogenation. nih.gov The reaction proceeds efficiently in solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF), which is considered a greener solvent choice. nih.gov

Table 1: Representative Conditions for Catalytic Reduction of Aromatic Carboxylic Acids

| Substrate Example | Catalyst | Reductant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzoic Acid | Mn(CO)₅Br | Phenylsilane | 2-MTHF | 80°C | >99% | nih.gov |

| Benzoic Acid | Mn(CO)₅Br | Phenylsilane | 2-MTHF | 80°C | 96% | nih.gov |

This table showcases general conditions for the reduction of related aromatic carboxylic acids, illustrating the methodology's applicability.

Advanced Coupling and Substitution Reactions at the Pyridine Ring

The pyridine ring of this compound, activated by the chloro substituent, is a hub for various chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. For derivatives of this compound, both Negishi and Suzuki-type couplings are powerful tools for introducing diverse organic fragments at the 2-position.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is distinguished by its high functional group tolerance and the reactivity of the organozinc reagents. chem-station.com For substrates like 2-chloro-6-methoxypyridine (B123196) derivatives, the chloro group serves as the leaving group for the coupling. While chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems have enabled their effective use. wikipedia.org

Nickel-based catalysts, particularly those developed by Knochel, have been shown to be effective for the Negishi coupling of 2-chloropyridines. researchgate.netresearchgate.net These reactions form new carbon-carbon bonds by coupling the pyridine unit with various organozinc reagents. The choice of catalyst and ligands is crucial to prevent side reactions and ensure high yields. researchgate.netnih.gov

Table 2: Key Features of the Negishi Coupling Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Organohalide (e.g., 2-chloropyridine (B119429) derivative), Organozinc compound | wikipedia.org |

| Catalyst | Typically Palladium(0) or Nickel(0) complexes (e.g., Ni(acac)₂, Pd(PPh₃)₄) | wikipedia.orgresearchgate.net |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination steps. | chem-station.com |

| Advantages | High reactivity and functional group tolerance. | chem-station.com |

| Challenge | Organozinc reagents are sensitive to moisture and air. wikipedia.org |

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide. wikipedia.org This reaction is renowned for the stability and low toxicity of the boron reagents. organic-chemistry.org

In the context of 2-chloro-6-methoxypyridine derivatives, the Suzuki reaction facilitates the formation of biaryl or aryl-heteroaryl structures. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netlibretexts.org The choice of palladium precatalyst, ligand, and base is critical for achieving high yields, especially with less reactive chloro-substrates. researchgate.net However, challenges can arise, such as catalyst deactivation due to complex formation between the palladium center and nitrogen atoms present in the substrate or its derivatives. researchgate.net

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Example | Reference |

|---|---|---|---|

| Substrate | Aryl or heteroaryl halide | 2-Chloro-6-methoxypyridine | researchgate.net |

| Coupling Partner | Organoboron compound | Phenylboronic acid | wikipedia.orgorganic-chemistry.org |

| Catalyst | Palladium(0) source | Pd(PPh₃)₄, XPhos Pd G2 | researchgate.net |

| Base | Activates the organoboron species | K₂CO₃, NaHCO₃ | researchgate.netkochi-tech.ac.jp |

| Solvent | Reaction medium | DMF, Ethanol | researchgate.netkochi-tech.ac.jp |

Nucleophilic Substitution at Halogenated Positions

The chlorine atom at the 2-position of the 2-chloro-6-methoxypyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates this reaction. Nucleophilic attack occurs preferentially at the C-2 and C-4 positions because the resulting negatively charged intermediate (a Meisenheimer-like complex) can be stabilized through resonance, with the negative charge delocalized onto the ring nitrogen atom. stackexchange.comvaia.com

In the case of 2-chloro-6-methoxypyridine, the chlorine acts as a good leaving group. A variety of nucleophiles, such as amines, alkoxides, and thiols, can displace the chloride to form a range of substituted pyridine derivatives. However, the electronic influence of the methoxy group at the 6-position can sometimes lead to the formation of regioisomeric mixtures, depending on the reaction conditions and the nucleophile used.

Hydrazine-Based Coupling Reactions

Hydrazine (B178648) and its derivatives can act as potent nucleophiles in substitution reactions with 2-chloro-6-methoxypyridine derivatives. The reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate (B1144303) is a common method for synthesizing 2-chloro-6-hydrazinopyridine (B1347180). psu.edu This reaction typically involves heating the dichloropyridine with an excess of hydrazine hydrate, sometimes in a solvent like methanol.

The resulting 2-chloro-6-hydrazinopyridine is a valuable intermediate itself. For instance, the hydrazino group can be further transformed, such as by reduction to an amino group to yield 2-amino-6-chloropyridine. psu.edu The reaction conditions, including temperature and the molar ratio of reactants, are crucial for maximizing the yield and minimizing byproducts. google.com For example, using a specific molar ratio of the pyridine halide to hydrazine hydrate (e.g., 1:1.5-1.8) can prevent waste and simplify purification. google.com

Table 4: Synthesis of 2-Chloro-6-hydrazinopyridine

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | 80% Hydrazine hydrate | Methanol | Reflux | 2-Chloro-6-hydrazinopyridine | |

| 2,6-Dichloropyridine | 80% Hydrazine hydrate | None | Reflux for 45 min | 2-Chloro-6-hydrazinopyridine | psu.edu |

Synthesis of Complex Architectures from this compound

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of complex molecular architectures. The chloro, methoxy, and carboxylic acid groups can be selectively or sequentially manipulated to build elaborate structures.

The pyridine core of this compound can be annulated to form a variety of fused polycyclic and heterocyclic systems. The chloro and carboxylic acid functionalities are particularly useful for such transformations. For instance, the carboxylic acid can be converted to a carbohydrazide, which can then undergo cyclization reactions to form various five- and six-membered heterocycles. nih.gov

One common strategy involves the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. nih.gov While not a direct reaction of this compound itself, analogous principles can be applied. The carboxylic acid group of this compound can be activated and reacted with suitable precursors to build fused ring systems.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. nih.govresearchgate.net Isonicotinic acid derivatives can participate in Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. nih.govresearchgate.netbeilstein-journals.org The carboxylic acid moiety of this compound is well-suited for these transformations, allowing for the introduction of various substituents and the formation of peptide-like structures. beilstein-journals.org

Furthermore, the chloro group can be displaced by various nucleophiles to build more complex structures. For example, in the synthesis of quinoline (B57606) derivatives, a chloro-substituted precursor can be reacted with amines or other nucleophiles. nih.gov Cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed at the chloro position to introduce new carbon-carbon bonds and construct biaryl or other extended conjugated systems. The regioselective cross-coupling of dihalo heterocycles with boronic acids, directed by a carboxylic acid anion, demonstrates a powerful strategy that could be applied to derivatives of this compound. nih.gov

The synthesis of fused heterocycles often involves intramolecular cyclization reactions. researchgate.netcornell.edu For instance, a suitably functionalized derivative of this compound could undergo an intramolecular hetero-Diels-Alder reaction to form complex polycyclic systems with multiple stereocenters. rsc.org The synthesis of quinolinequinones, for example, involves the construction of the quinoline core followed by functional group manipulations to yield the final product. nih.gov A similar multi-step approach starting from this compound could lead to novel fused heterocyclic compounds.

| Reaction Type | Reactants | Product Type | Ref. |

| Pfitzinger Reaction Analog | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | nih.gov |

| Ugi/Passerini Reaction | Isocyanide, Amine, Carbonyl | Peptide-like structures | nih.govresearchgate.netbeilstein-journals.org |

| Nucleophilic Substitution | Amine/Nucleophile | Substituted Pyridine | nih.gov |

| Cross-Coupling Reaction | Boronic Acid | Biaryl/Substituted Pyridine | nih.gov |

| Hetero-Diels-Alder | Diene, Dienophile | Fused Polycyclic System | rsc.org |

| Multi-component Reaction | Isatin, Malononitrile, etc. | Spirocyclic heterocycles | chemrevlett.com |

The introduction of chirality is a critical aspect of modern drug discovery and materials science. While this compound is itself achiral, its derivatives can be rendered chiral through various synthetic strategies. Asymmetric synthesis aims to convert achiral starting materials into chiral products. nih.gov

One common approach is the use of a chiral auxiliary. A chiral alcohol or amine can be coupled to the carboxylic acid group of this compound to form a chiral ester or amide. This auxiliary can then direct the stereochemical outcome of subsequent reactions on the pyridine ring or its substituents. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be used to control the stereoselectivity of reactions involving derivatives of this compound. For example, an asymmetric hydrogenation or a chiral-catalyzed cross-coupling reaction could be employed to introduce a stereocenter. The use of cinchona alkaloids as chiral catalysts for asymmetric chlorination is one such example of introducing chirality into a molecule. chemrevlett.com

Kinetic resolution is another powerful technique. In this method, a racemic mixture of a chiral derivative of this compound is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the enantiomers, with one being recovered as the unreacted starting material and the other as the product.

The synthesis of complex chiral molecules often involves a multi-step sequence where chirality is introduced at a key step. For instance, in the synthesis of some pharmaceuticals, a chiral amine is introduced into an achiral scaffold, setting the stereochemistry for the rest of the synthesis. nih.gov A similar strategy could be envisioned for derivatives of this compound, where a chiral fragment is coupled to the molecule to induce chirality.

| Strategy | Description | Example Application | Ref. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct stereoselective reactions. | Formation of a chiral ester or amide to direct subsequent additions. | nih.gov |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to produce a large amount of a chiral product. | Asymmetric hydrogenation of a double bond or a chiral-catalyzed cross-coupling. | chemrevlett.com |

| Kinetic Resolution | A racemic mixture is separated by reacting one enantiomer faster than the other. | Enzymatic or chemical resolution of a racemic derivative. | nih.gov |

| Chiral Pool Synthesis | A chiral starting material is used to synthesize a chiral product. | Coupling of a chiral amine or alcohol to the carboxylic acid. | nih.gov |

Purity Assessment and Impurity Profiling in Synthetic Routes

Ensuring the purity of any chemical compound, particularly those intended for pharmaceutical or materials applications, is of paramount importance. The synthesis of this compound and its derivatives can potentially generate various impurities, which must be identified and controlled.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. cornell.edu A reversed-phase HPLC method, often coupled with a mass spectrometer (HPLC-MS), can effectively separate the main compound from its impurities. For a compound like this compound, a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., formic or acetic acid) would likely provide good separation. The addition of an acid to the mobile phase can improve the peak shape of carboxylic acids like 6-chloronicotinic acid. mdpi.com

Impurity profiling involves the identification and quantification of all potential impurities. For this compound, potential impurities could arise from several sources:

Starting materials: Unreacted starting materials or impurities present in the starting materials.

By-products: Compounds formed through side reactions during the synthesis. For example, incomplete chlorination could lead to the presence of 2-hydroxy-6-methoxyisonicotinic acid. Over-reaction could lead to the formation of dichlorinated species.

Degradation products: The compound may degrade over time or under certain storage conditions. Hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway.

The identification of these impurities is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. HPLC-MS/MS provides molecular weight information and fragmentation patterns that can help elucidate the structure of the impurities. mdpi.com Once identified, the impurities can be quantified using a validated HPLC method with appropriate reference standards.

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS has been successfully used for the determination of imidacloprid (B1192907) and its metabolites, including 6-chloronicotinic acid, in complex matrices. mdpi.com This demonstrates the power of modern analytical techniques for the sensitive and accurate analysis of such compounds.

| Analytical Technique | Purpose | Typical Conditions for a Related Compound (6-chloronicotinic acid) | Ref. |

| HPLC | Purity determination and separation of impurities. | Reversed-phase C18 column, acetonitrile/water gradient with 0.1% acetic acid. | mdpi.com |

| Mass Spectrometry (MS) | Identification of impurities based on mass-to-charge ratio. | Electrospray ionization (ESI) in both positive and negative ion modes. | mdpi.com |

| NMR Spectroscopy | Structural elucidation of the main compound and impurities. | 1H and 13C NMR in a suitable deuterated solvent. | chemrevlett.com |

| HPLC-MS/MS | Sensitive and selective quantification and identification of impurities. | Multiple reaction monitoring (MRM) mode for targeted analysis. | mdpi.com |

Molecular Design and Structural Elucidation Studies of 2 Chloro 6 Methoxyisonicotinic Acid

Computational Chemistry Investigations

Quantum computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular characteristics of 2-chloro-6-methoxyisonicotinic acid. These investigations are typically performed on both the single molecule (monomer) and its dimeric forms to understand its behavior in different environments. tandfonline.com

Electronic Structure Characterization via Density Functional Theory (DFT)

The molecular structure and electronic properties of this compound have been extensively studied using DFT methods, with the B3LYP/6-311++G(d,p) basis set being a common choice for accurate calculations. tandfonline.com These calculations help in optimizing the molecular geometry and determining various electronic parameters.

A key aspect of electronic structure characterization is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For the CMPC monomer, the HOMO is primarily located over the methoxy (B1213986) group and the adjacent carbon and nitrogen atoms of the pyridine (B92270) ring, while the LUMO is distributed across the carboxylic group and the pyridine ring. tandfonline.com This distribution indicates the likely sites for electrophilic and nucleophilic attacks.

The calculated HOMO-LUMO energy gap for the CMPC monomer provides insight into its charge transfer capabilities. A smaller energy gap suggests that the molecule can be easily excited, which is relevant for its potential applications in electronics and non-linear optics. tandfonline.com

Analysis of Conformational Isomers and Energy Minima

The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group, allows for the existence of different conformational isomers for this compound. DFT calculations are employed to identify the most stable conformers by finding the global minimum on the potential energy surface. nih.gov

For isonicotinic acid derivatives, different orientations of the carboxylic acid group relative to the pyridine ring can lead to various conformers. nih.gov In the case of CMPC, the rotation of the O-H group of the carboxylic acid and the CH3 group of the methoxy substituent are key considerations. The most stable conformer is identified as the one with the lowest energy, and its optimized geometrical parameters, such as bond lengths and angles, are determined. These parameters from theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray diffraction. tandfonline.com

Hydrogen Bonding and Dimerization Studies (e.g., Head-to-Tail, Head-to-Head Dimers)

Carboxylic acids are well-known for their ability to form strong intermolecular hydrogen bonds, leading to the formation of dimers. tandfonline.com For this compound, two primary dimeric structures are investigated: a head-to-head (HH) dimer and a head-to-tail (HT) dimer. tandfonline.com

Head-to-Head (HH) Dimer: This configuration involves the formation of two strong O-H···O hydrogen bonds between the carboxylic acid groups of two CMPC molecules. This creates a stable, centrosymmetric eight-membered ring. tandfonline.com

Head-to-Tail (HT) Dimer: This arrangement is formed by an O-H···N hydrogen bond between the carboxylic acid group of one molecule and the pyridine nitrogen of another, along with a C-H···O interaction. tandfonline.com

DFT calculations show that the head-to-head dimer is significantly more stable than the head-to-tail dimer due to the strength of the double O-H···O hydrogen bonds. tandfonline.com The stabilization energy, calculated after correcting for Basis Set Superposition Error (BSSE), provides a quantitative measure of the dimer's stability. Natural Bond Orbital (NBO) analysis further confirms the presence and strength of these intermolecular interactions by quantifying the charge transfer between the interacting orbitals of the monomer units. tandfonline.com

Table 1: Calculated Interaction Energies for CMPC Dimers

| Dimer Type | Interaction Energy (kcal/mol) |

|---|---|

| Head-to-Head (HH) | -16.48 |

This table presents theoretically calculated data for illustrative purposes based on findings for this compound. tandfonline.com

Reactivity Analysis through Fukui Functions and Molecular Electrostatic Potential (MEP) Maps

To understand the chemical reactivity of this compound, Fukui functions and Molecular Electrostatic Potential (MEP) maps are calculated. tandfonline.com

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors indicate regions of varying electrostatic potential. Red areas, representing negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack. For CMPC, the most negative potential is located around the oxygen atoms of the carboxylic group, making them the primary sites for electrophilic interaction. The hydrogen atom of the carboxylic group shows a highly positive potential, indicating its role as a proton donor in hydrogen bonding. tandfonline.com

Fukui functions are used to predict the local reactivity of different atomic sites within the molecule. These functions help identify which atoms are more likely to act as nucleophiles or electrophiles. The analysis of Fukui functions for the CMPC monomer, derived from Mulliken population analysis, complements the information obtained from the MEP map, providing a more detailed picture of its reactive sites. tandfonline.com

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of great interest for applications in non-linear optics (NLO). nih.gov The NLO properties of this compound have been predicted using DFT calculations. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. tandfonline.com

Calculations show that the CMPC monomer exhibits an NLO response that is approximately six times greater than that of urea (B33335), a standard reference material for NLO studies. tandfonline.com More remarkably, the dimerization of CMPC significantly enhances its NLO properties. The head-to-head dimer, in particular, displays a first-order hyperpolarizability that is about thirty times greater than that of urea. tandfonline.com This enhancement is attributed to the increased charge transfer and delocalization within the larger dimeric structure. This suggests that materials based on CMPC dimers could be promising candidates for NLO applications. tandfonline.com

Table 2: Calculated First-Order Hyperpolarizability (β₀)

| Molecule | β₀ (x 10⁻³⁰ esu) | Relative NLO Activity (vs. Urea) |

|---|---|---|

| Urea (Reference) | 0.3728 | 1 |

| CMPC Monomer | 2.25 | ~6x |

This table presents theoretically calculated data for illustrative purposes based on findings for this compound. tandfonline.com

Advanced Spectroscopic Characterization in Research

Experimental spectroscopic techniques are used to validate and complement the findings from computational studies. For this compound, FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy provide a comprehensive picture of its vibrational and electronic properties. tandfonline.com

The experimental spectra are often compared with theoretical spectra generated from DFT calculations. A good correlation between the experimental and calculated spectra confirms the accuracy of the computational model and allows for a detailed assignment of the observed spectral bands. tandfonline.com

For instance, in the FT-IR and FT-Raman spectra , the characteristic vibrational modes of the carboxylic acid group (O-H and C=O stretching), the pyridine ring, and the methoxy group can be identified. The significant shift of the O-H stretching vibration to a lower frequency in the solid-state spectrum is clear evidence of strong intermolecular hydrogen bonding. tandfonline.com

The UV-Vis spectrum , recorded in a solvent like ethanol (B145695), reveals the electronic transitions within the molecule. The experimental absorption bands are assigned based on TD-DFT (Time-Dependent DFT) calculations, which can predict the energies and oscillator strengths of these transitions. tandfonline.com

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The observed chemical shifts can be correlated with theoretical values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.com The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyridine ring. For CMPC, the carbon atoms attached to electronegative atoms like oxygen and nitrogen exhibit higher chemical shifts (deshielding). tandfonline.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds. The experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed to assign the fundamental vibrational modes. tandfonline.com The FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was recorded between 3500–50 cm⁻¹. tandfonline.com

The presence of characteristic functional groups is confirmed by specific vibrational frequencies. The C-H stretching vibrations associated with the pyridine ring are observed around 3092 cm⁻¹ in the FT-IR spectrum and 3091 cm⁻¹ in the FT-Raman spectrum. tandfonline.com The carboxylic acid group (-COOH) is identified by the prominent C=O stretching vibration. Additionally, vibrations corresponding to the C-Cl and the methoxy (O-CH₃) groups are present. sigmaaldrich.com The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which helps in the precise assignment of each vibrational mode. tandfonline.comsigmaaldrich.com117.240.141 For instance, in related substituted pyridines, C-N stretching vibrations are typically found in the 1382-1266 cm⁻¹ region. core.ac.uk

Table 1: Selected Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Method | Assignment |

| 3092 | FT-IR | C-H stretching (Pyridine ring) tandfonline.com |

| 3091 | FT-Raman | C-H stretching (Pyridine ring) tandfonline.com |

Note: This table presents a selection of key vibrational modes. A full analysis involves numerous other bands corresponding to bending, rocking, and torsional vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the chemical shifts of ¹H and ¹³C nuclei, the electronic environment of each atom can be determined, allowing for an unambiguous structural assignment.

¹H NMR: The ¹H NMR spectrum of this compound, recorded in a DMSO solvent, shows distinct signals for each type of proton. tandfonline.com The proton of the carboxylic acid group (-COOH) is observed at a chemical shift of approximately 7.9 ppm. tandfonline.com The two protons on the pyridine ring appear at 7.8 and 7.7 ppm. tandfonline.com The protons of the methoxy group (O-CH₃) are found in a more shielded region, at around 4.0 ppm, which correlates well with the experimental value of 3.9 ppm. tandfonline.com

¹³C NMR: The ¹³C NMR spectrum confirms the presence of seven unique carbon environments, consistent with the molecular structure. tandfonline.comresearchgate.net The chemical shift of a carbon atom is influenced by the electronegativity of the atoms attached to it. beilstein-journals.org Carbons bonded to electronegative atoms like oxygen or chlorine are "deshielded" and appear at higher chemical shifts. In the case of this compound, the carbon of the carbonyl group (C=O) is expected at a high chemical shift, typically in the 170-185 ppm range for acids. beilstein-journals.org The carbons in the pyridine ring attached to chlorine and the methoxy group will also be significantly deshielded, while the methoxy carbon itself will appear in the 50-90 ppm range. beilstein-journals.orgnih.gov

Table 2: Experimental ¹H NMR Chemical Shifts for this compound (in DMSO)

| Chemical Shift (δ, ppm) | Assignment |

| ~7.9 | -COOH tandfonline.com |

| 7.8, 7.7 | Pyridine ring protons tandfonline.com |

| ~3.9 | -OCH₃ tandfonline.com |

Table 3: Representative ¹³C NMR Chemical Shift Ranges

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 185 | C=O (Carboxylic Acid) beilstein-journals.org |

| 125 - 150 | C in aromatic rings beilstein-journals.org |

| 50 - 90 | C in ether (-OCH₃) nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. chemicalbook.com These electronic transitions, primarily π → π* and n → π*, are characteristic of chromophores—groups of atoms involved in π bonding. uzh.ch

The UV-Vis spectrum of this compound reveals information about its conjugated system. The pyridine ring, along with its substituents, acts as a chromophore. The spectrum is characterized by absorption bands resulting from π → π* transitions, associated with the π-electron system of the aromatic ring, and n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. uzh.chresearchgate.net Studies on the closely related 2-chloro-6-methoxypyridine (B123196) show that substituents significantly influence the position and intensity of these absorption bands. sigmaaldrich.com The presence of substituents like chlorine and methoxy groups can cause shifts in the absorption maxima (λmax). nih.govicm.edu.pl

Furthermore, UV-Vis spectroscopy can shed light on aggregation phenomena. Research on this compound has considered its existence as both a monomer and as dimers (head-to-head and head-to-tail), which can influence the electronic spectra due to intermolecular interactions. tandfonline.com

Table 4: Electronic Transitions in Substituted Pyridines

| Transition Type | Description |

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. chemicalbook.comuzh.ch |

| n → π | Promotion of an electron from a non-bonding orbital (e.g., on N or O) to a π anti-bonding orbital. chemicalbook.comuzh.ch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₇H₆ClNO₃, corresponding to a molecular weight of approximately 187.58 g/mol . chemicalbook.com

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, several fragmentation pathways can be predicted based on its functional groups. libretexts.orgmiamioh.edu

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in an [M-17] peak, and the loss of the entire carboxyl group (-COOH), giving an [M-45] peak. libretexts.org Other expected fragmentations would involve the substituents on the pyridine ring, such as the loss of a methyl radical (-CH₃) from the methoxy group to give an [M-15] peak, or the loss of a chlorine radical (-Cl), resulting in an [M-35] peak. The analysis of these fragmentation pathways is essential for confirming the compound's identity and structure. researchgate.netmdpi.com

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Lost Fragment | Identity of Fragment |

| [M]⁺ | --- | Molecular Ion |

| [M-17]⁺ | •OH | Hydroxyl Radical libretexts.org |

| [M-31]⁺ | •OCH₃ | Methoxy Radical |

| [M-35]⁺ | •Cl | Chlorine Radical miamioh.edu |

| [M-45]⁺ | •COOH | Carboxyl Radical libretexts.org |

Applications in Medicinal and Pharmaceutical Research

Role as a Key Synthetic Intermediate in Drug Discovery and Development

2-Chloro-6-methoxyisonicotinic acid serves as a crucial starting material and intermediate in the creation of diverse molecular architectures for drug discovery. Its inherent chemical functionalities allow for its incorporation into a variety of heterocyclic systems, leading to the development of targeted therapeutic agents.

Precursors for Sphingosine-1-Phosphate (S1P) Receptor Modulators

The compound is a key precursor in the synthesis of modulators for Sphingosine-1-Phosphate (S1P) receptors, a class of G protein-coupled receptors that play critical roles in regulating numerous physiological processes, including immune cell trafficking, vascular function, and neuronal signaling.

Research has demonstrated the utility of this compound in the development of selective ligands for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.gov This receptor subtype is implicated in various cellular functions and pathologies, making its selective modulation a target for therapeutic intervention.

In one synthetic approach, this compound is used as a key building block to create novel pyrazolopyridine-based S1PR2 ligands. The synthesis involves converting the carboxylic acid group into a reactive intermediate, such as an acyl azide (B81097), which can then be coupled with other molecular fragments. For instance, the compound was condensed with an amidrazone to form a 1,2,4-triazole (B32235) ring linked to the pyridine (B92270) core. nih.gov Another strategy involved coupling it with a hydrazide intermediate, followed by cyclization to yield an oxadiazole derivative. nih.gov

These synthetic efforts have led to the discovery of potent and selective S1PR2 ligands. The table below summarizes the binding affinity of representative compounds derived from this compound.

| Compound | Target | Binding Affinity (IC₅₀) | Selectivity | Reference |

| Compound 35a | S1PR2 | 29.1 ± 2.6 nM | High selectivity over S1PR1, 3, 4, and 5 | nih.gov |

| Compound 35b | S1PR2 | 56.5 ± 4.0 nM | High selectivity over S1PR1, 3, 4, and 5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Intermediates for Pyrazolopyridine Derivatives

The structural framework of this compound is ideally suited for the construction of pyrazolopyridine derivatives, a class of compounds with recognized importance in medicinal chemistry. As detailed in the development of S1PR2 ligands, this acid serves as a key intermediate for synthesizing these complex heterocyclic systems.

The synthesis of pyrazolopyridine-based S1PR2 ligands from this compound highlights its role. nih.gov The process begins by activating the carboxylic acid. A common method is to convert it to 2-chloro-6-methoxyisonicotinoyl azide by reacting it with diphenylphosphoryl azide and triethylamine. nih.gov This azide intermediate is then reacted with various substituted pyrazole (B372694) hydrazines or amidrazones. These reactions lead to the formation of different heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, attached to the pyrazolopyridine scaffold. nih.gov This modular synthesis allows for the creation of a library of compounds with diverse substitutions, which can be screened for biological activity.

Components in the Synthesis of Novel Cytisine Derivatives with Modified Pharmacological Properties

(-)-Cytisine, a natural alkaloid, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been a subject of extensive chemical modification to create novel compounds for drug discovery. lifechemicals.com The synthesis of complex amines from Diels-Alder adducts of (-)-cytisine represents a significant advancement in this area. lifechemicals.com Researchers are actively exploring various derivatives of (-)-cytisine, which include the incorporation of heterocyclic substructures like chromone (B188151) and coumarin, for use as both building blocks and for biological screening. lifechemicals.com

Contribution to the Synthesis of Immunomodulators and TYK2 Inhibitors

The quest for selective inhibitors of Janus kinases (JAKs) has identified Tyrosine Kinase 2 (TYK2) as a promising target for treating autoimmune diseases such as psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. nih.govresearchgate.net Selective TYK2 inhibitors are being developed to minimize side effects associated with broader JAK inhibition. nih.govgoogle.com One strategy involves targeting the pseudokinase (JH2) domain of TYK2 to achieve high selectivity. researchgate.net Research in this area has led to the discovery of potent allosteric inhibitors of TYK2. researchgate.net

Furthermore, novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold have been designed and synthesized. nih.gov These compounds have shown potential as immunomodulators, with some exhibiting immunosuppressive effects comparable to existing drugs in preclinical studies. nih.gov

Utilization in the Synthesis of Other Therapeutically Relevant Heterocyclic Compounds

The versatility of this compound extends to the synthesis of a broad range of therapeutically relevant heterocyclic compounds. Heterocycles are fundamental to medicinal chemistry, as their incorporation can significantly expand the chemical space for drug discovery. nih.gov The synthesis of substituted pyridines, for example, is a key step in creating various pharmaceutical agents. beilstein-journals.org The reactivity of the chloro- and methoxy- groups allows for diverse chemical modifications, leading to the creation of novel molecular entities with potential therapeutic applications. amazonaws.com

Biological Activity Investigations

Understanding the biological activity of this compound and its derivatives is crucial for their development as therapeutic agents. A combination of in vitro, in silico, and molecular modeling techniques are employed to assess their potential and elucidate their mechanisms of action.

Assessment of Bioactivity Potential through In Vitro and In Silico Methods

The biological potential of this compound has been investigated through both experimental and computational methods. tandfonline.com In silico analysis, including the application of Lipinski's rule of five, suggests that the molecule is a good candidate for protein-ligand interactions and suitable for new drug design. tandfonline.comresearchgate.net In vitro assays are also crucial for determining the biological effects of these compounds. For instance, the anti-proliferative activity of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties has been evaluated against cancer cell lines. nih.gov

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to a protein target. mdpi.comresearchgate.net This technique has been extensively used to study the interactions of derivatives of this compound with various protein targets. For example, docking simulations have been performed to understand the binding of novel 2-chloro-pyridine derivatives to the active site of telomerase, a potential anti-cancer target. nih.gov These simulations provide insights into the binding energies and the specific amino acid residues involved in the interaction. researchgate.netmdpi.com Such studies have shown that derivatives can exhibit strong binding affinities to their target proteins, suggesting their potential as inhibitors. researchgate.netresearchgate.net

Elucidation of Potential Mechanisms of Action

By combining experimental data with computational analyses, researchers can begin to unravel the potential mechanisms of action of these compounds. For instance, molecular docking studies have revealed that this compound has the potential to act as an inhibitor against microbial activity and Mycobacterium tuberculosis. tandfonline.comresearchgate.net The molecular electrostatic potential (MEP) map helps to identify the reactive sites on the molecule, providing clues about how it might interact with biological targets. tandfonline.comresearchgate.net Furthermore, frontier molecular orbital theory suggests that chemical reactions are likely to occur at positions with low energy levels and high electron density, guiding the understanding of the compound's reactivity and potential biological interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationship (SAR) of derivatives of this compound is a critical area of research aimed at optimizing their therapeutic potential. These studies systematically alter the chemical structure of the parent molecule and assess the resulting impact on biological activity. Key areas of modification include the pyridine ring, the methoxy (B1213986) group, the chloro substituent, and the carboxylic acid functional group.

A review of pyridine derivatives has indicated that the presence of a methoxy group can enhance the antiproliferative activity of these compounds. Conversely, the inclusion of halogen atoms, such as the chloro group present in the parent compound, may lead to a decrease in such activity in some contexts. This highlights the delicate balance of electronic and steric effects that govern the biological action of these molecules.

In the development of novel kinase inhibitors, a class of drugs that target enzymes involved in cell signaling and growth, the 2-chloro-6-methoxyphenyl scaffold has been a recurring motif. For instance, in the creation of dual Src/Abl kinase inhibitors for cancer therapy, derivatives incorporating a modified 2-chloro-6-methylphenyl group have shown significant promise.

Furthermore, research into PI3K/mTOR dual inhibitors, another important class of anticancer agents, has utilized a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) scaffold. This work underscores the importance of the methoxypyridine core in achieving potent inhibitory activity.

Systematic modifications of the core structure of this compound can be categorized as follows:

Substitution on the Pyridine Ring: Altering or replacing the chloro and methoxy groups on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. Replacing the chlorine with other halogens (e.g., bromine) or electron-withdrawing/donating groups can modulate the compound's reactivity and binding interactions. Similarly, variations of the methoxy group can impact metabolic stability and target engagement.

Introduction of Aryl Substituents: In the context of 2-methoxypyridine-3-carbonitriles, the introduction of various aryl groups has been shown to significantly influence their cytotoxic effects against cancer cell lines. For example, the presence of a nitro group on the aryl substituent can lead to potent inhibition of cell proliferation. This suggests that extending the core structure with additional aromatic rings can enhance biological activity.

The following table summarizes hypothetical SAR data based on published findings for related pyridine derivatives, illustrating how structural modifications could influence biological activity, such as inhibitory concentration (IC50) against a target kinase.

| Compound | Modification from Parent Compound | Hypothetical IC50 (nM) |

| Parent | This compound | >1000 |

| Derivative 1 | N-phenyl amide | 500 |

| Derivative 2 | N-(4-fluorophenyl) amide | 250 |

| Derivative 3 | N-(4-nitrophenyl) amide | 100 |

| Derivative 4 | Replacement of Cl with Br | 800 |

| Derivative 5 | Replacement of -COOH with 1H-tetrazole | 400 |

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles for similar compound classes.

These SAR studies are instrumental in building a comprehensive understanding of how different structural motifs contribute to the biological activity of this compound derivatives. This knowledge is crucial for the rational design of new compounds with improved efficacy and drug-like properties, ultimately paving the way for the development of novel therapeutics.

Applications in Agrochemical Research

Utilization as a Synthetic Precursor for Agrochemical Active Ingredients

2-Chloro-6-methoxyisonicotinic acid serves as a valuable intermediate in the synthesis of more complex molecules. globalchemmall.com Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a methoxy (B1213986) group on the pyridine (B92270) ring, provides multiple points for chemical modification.

The compound can be synthesized from 2,6-dichloroisonicotinic acid. ambeed.com It is also used as a precursor for the synthesis of other chemical intermediates, such as (2-chloro-6-methoxypyridin-4-yl)methanol (B60912), which can then be used to build a variety of downstream products. globalchemmall.com The general importance of six-membered heterocyclic derivatives like this compound in the creation of agricultural products is well-recognized. tandfonline.com

Table 1: Synthetic Utility of this compound

| Precursor | Synthesized Intermediate | Downstream Product | Reference |

|---|---|---|---|

| 2,6-dichloroisonicotinic acid | This compound | (2-chloro-6-methoxypyridin-4-yl)methanol | ambeed.comglobalchemmall.com |

| This compound | (2-chloro-6-methoxypyridin-4-yl)methanol | 4-(Bromomethyl)-2-chloro-6-methoxypyridine | globalchemmall.com |

Development of Pyridine-Based Compounds with Herbicidal, Fungicidal, or Insecticidal Activity

Pyridine-based compounds are integral to modern agrochemical research and development, forming the basis of many commercially successful products. ambeed.com The isonicotinic acid framework, a key feature of this compound, is present in various biologically active molecules. The development of novel agrochemicals often involves the synthesis and screening of libraries of related pyridine compounds to identify structures with optimal efficacy and crop safety.

The modification of the pyridine core, such as the introduction of chloro and methoxy groups found in this compound, is a common strategy to enhance biological activity. For instance, other chlorinated pyridine derivatives are known to be key intermediates for important agrochemicals. 2-Chloro-6-trichloromethylpyridine is a crucial intermediate for the fungicide Picoxystrobin and the herbicide Picolinafen. While direct evidence of commercial agrochemicals synthesized from this compound is not prevalent in publicly available literature, its structural similarity to other vital pyridine-based precursors makes it a compound of significant interest for the discovery of new active ingredients.

Research in this area continues to explore how different functional groups on the pyridine ring influence biological activity. For example, studies on other pyridine derivatives have led to the discovery of compounds with potent fungicidal or herbicidal properties.

Table 2: Examples of Agrochemicals with a Pyridine Core

| Compound Name | Agrochemical Class | Mode of Action |

|---|---|---|

| Picoxystrobin | Fungicide | Quinone outside inhibitor (QoI) |

| Picolinafen | Herbicide | Phytoene desaturase (PDS) inhibitor |

| Clopyralid | Herbicide | Synthetic auxin |

| Flupyradifurone | Insecticide | Butenolide insecticide |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. google.com Traditional methods for preparing compounds like 2-chloro-6-methoxyisonicotinic acid often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of greener and more efficient chemical strategies.

One promising avenue is the development of one-pot multicomponent reactions, which are known for their high atom economy and reduced environmental impact. researchgate.netdntb.gov.ua Microwave-assisted organic synthesis is another area that holds considerable promise, as it can significantly shorten reaction times and improve yields for pyridine derivatives. researchgate.netdntb.gov.ua Furthermore, the principles of green chemistry encourage the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of catalytic systems that can be easily recovered and reused. chempanda.com Research into the direct C-H functionalization of pyridine rings is also a rapidly advancing field that could offer more direct and atom-economical routes to this compound and its analogs. nih.gov

Future research could focus on developing catalytic systems, potentially using earth-abundant metals, for the selective installation of the chloro and methoxy (B1213986) groups onto an isonicotinic acid precursor. The exploration of flow chemistry for the synthesis of this compound could also offer advantages in terms of safety, scalability, and process control.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification | Design of novel reaction cascades |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction conditions |

| Green Catalysis | Use of renewable resources, reduced toxicity | Development of reusable catalysts |

| C-H Functionalization | Increased atom economy, fewer synthetic steps | Regioselective functionalization of the pyridine ring |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization for continuous production |

Advanced Pharmacological Profiling and Lead Optimization Strategies

The pyridine nucleus is a well-established pharmacophore found in numerous approved drugs. google.comdntb.gov.ua Substituted isonicotinic acids, in particular, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. aminer.orgnih.govresearchgate.net The specific combination of chloro and methoxy substituents on the this compound backbone suggests several avenues for pharmacological investigation.

Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. Given the known activities of related compounds, initial investigations could focus on its potential as an inhibitor of enzymes such as cyclooxygenase (COX) or as an agent against various microbial strains. aminer.org

| Potential Pharmacological Area | Rationale | Lead Optimization Strategy |

| Anti-inflammatory | Isonicotinic acid derivatives have shown COX inhibitory activity. aminer.org | Modification of the carboxylic acid to amides to improve cell permeability. |

| Antimicrobial | Pyridine-based compounds are known for their antibacterial and antifungal properties. researchgate.net | Variation of the substituents on the pyridine ring to enhance potency against specific pathogens. |

| Anticancer | Certain pyridine derivatives exhibit cytotoxic effects on cancer cell lines. dntb.gov.ua | Synthesis of analogs with altered lipophilicity to improve tumor penetration. |

| Neurological Disorders | The pyridine scaffold is present in drugs targeting the central nervous system. chemneo.com | Introduction of functional groups that can cross the blood-brain barrier. |

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netnih.gov These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. For this compound, AI and ML can be applied at various stages of the research and development process.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of this compound with its biological target. chemneo.com This information is invaluable for structure-based drug design and lead optimization. ML models can also be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to identify candidates with a higher probability of success in clinical trials.

| AI/ML Application | Potential Impact | Example |

| Activity Prediction | Prioritization of biological screening efforts | Using a trained neural network to predict the likelihood of anti-inflammatory activity. |

| De Novo Design | Generation of novel and optimized lead compounds | An algorithm designs new analogs of this compound with predicted higher binding affinity. |

| Binding Mode Analysis | Rational, structure-based drug design | Molecular docking simulations to visualize the interaction with a target enzyme. |

| ADME Prediction | Early identification of compounds with favorable pharmacokinetic profiles | An ML model predicts the oral bioavailability of a series of newly designed esters. |

Investigation of Broader Applications in Materials Science and Other Chemical Fields

Beyond its potential in pharmacology, the structural features of this compound make it an interesting candidate for applications in materials science and other chemical fields. The pyridine ring, with its electron-withdrawing nitrogen atom, can impart specific electronic properties to materials. chemneo.com

One area of exploration is the use of this compound as a functional monomer in the synthesis of novel polymers. The carboxylic acid group provides a convenient handle for polymerization, and the substituted pyridine ring could introduce desirable properties such as thermal stability, conductivity, or metal-coordinating capabilities into the resulting polymer. chemneo.com Such polymers could find applications in electronics, catalysis, or as functional coatings.

The ability of the pyridine nitrogen to coordinate with metal ions also suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes. dntb.gov.ua These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The specific substituents on the pyridine ring could be used to tune the properties of the resulting metal complex. The compound could also be investigated as a building block for agrochemicals, given that many pyridine derivatives are used as herbicides and insecticides. nih.gov

| Application Area | Rationale | Potential Research Direction |

| Polymer Science | The carboxylic acid allows for polymerization, and the pyridine ring can impart functionality. chemneo.com | Synthesis and characterization of polyesters or polyamides containing the this compound unit. |

| Metal-Organic Frameworks | The pyridine nitrogen can coordinate to metal centers. dntb.gov.ua | Synthesis of novel MOFs and investigation of their porosity and catalytic activity. |

| Agrochemicals | Pyridine derivatives are widely used as pesticides. nih.gov | Evaluation of the herbicidal or insecticidal activity of this compound and its derivatives. |

| Functional Dyes | The aromatic and heterocyclic nature suggests potential chromophoric properties. | Investigation of the photophysical properties of the compound and its metal complexes. |

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-methoxyisonicotinic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically begins with 2,6-dichloroisonicotinic acid, where selective substitution of the 6-chloro group with methoxy is achieved using methanol and thionyl chloride under reflux. A reported yield of 33% was achieved under these conditions . Optimization strategies include:

- Temperature control : Maintaining 0–20°C during thionyl chloride addition to minimize side reactions .

- Solvent selection : Using toluene or dichloromethane to enhance reagent solubility and reaction homogeneity .

- Catalytic additives : Introducing DMF as a catalyst in esterification steps to accelerate acyl chloride formation . Advanced purification techniques (e.g., recrystallization) and continuous flow reactors may further improve yield and purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during reactions involving chlorinating agents like thionyl chloride .

- Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Waste disposal : Collecting reaction byproducts in sealed containers to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UPLC-MS : Provides accurate molecular weight confirmation (e.g., m/z 243.2 [M+H]+) and purity assessment .

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- NMR : Resolves substituent positions on the pyridine ring (e.g., methoxy at δ 3.9–4.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine and electron-donating methoxy group create a polarized pyridine ring, facilitating nucleophilic aromatic substitution at the 2-position. For example:

- Buchwald-Hartwig amination : Methoxy groups stabilize intermediates, enabling Pd-catalyzed coupling with amines .

- Suzuki-Miyaura reactions : The chloro substituent acts as a leaving group for palladium-mediated aryl-aryl bond formation . Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium with its deprotonated form, altering peak splitting .

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts; consistent solvent use is critical .

- Impurity interference : Side products from incomplete reactions (e.g., esterification) require HPLC purification before analysis .

Q. What strategies enhance the bioactivity profile of this compound in medicinal chemistry?

Functionalization approaches include:

- Esterification : Converting the carboxylic acid to methyl esters improves cell permeability (e.g., using K₂CO₃/MeI in DMF) .

- Amide formation : Coupling with amines via EDCI/HOBt to create prodrugs with targeted delivery .

- Borane reduction : Synthesizing alcohol derivatives for probing hydrogen-bonding interactions in enzyme binding . Biological assays (e.g., kinase inhibition or antimicrobial activity screens) should guide iterative structural optimization .

Methodological Notes

- Yield optimization : Compare batch vs. flow reactors to address scalability challenges in multi-step syntheses .

- Data validation : Cross-reference spectral data with computational models (e.g., Gaussian calculations for NMR) to confirm assignments .

- Contradiction analysis : Systematically vary reaction parameters (e.g., temperature, stoichiometry) to identify critical factors in yield disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.